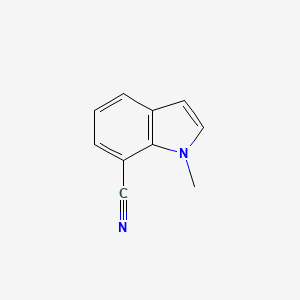

1-Methyl-1H-indole-7-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHDVBPFISCVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640446 | |

| Record name | 1-Methyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52951-14-1 | |

| Record name | 1-Methyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indole-7-carbonitrile

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Methyl-1H-indole-7-carbonitrile (CAS No. 52951-14-1), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Recognizing the limited availability of exhaustive experimental data in public literature, this document synthesizes known data points with established analytical methodologies. It serves as a vital resource for researchers, offering both a summary of known characteristics and detailed, field-proven protocols for the empirical determination of key parameters. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep, practical understanding for professionals in drug discovery and development.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle is present in numerous natural products, alkaloids, and marketed pharmaceuticals, including drugs for cancer, inflammation, and hypertension.[3][4] The functionalization of the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

This compound is a specific derivative featuring a methyl group on the indole nitrogen (N1) and a nitrile group at the 7-position. The N-methylation prevents hydrogen bond donation, which can significantly alter solubility and membrane permeability compared to its unsubstituted counterpart. The 7-cyano group is a polar, electron-withdrawing moiety that acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and receptor binding interactions.[5]

This guide systematically explores the essential physicochemical properties of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Core Identifiers

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. This compound is defined by its unique structural arrangement and can be referenced through several standard identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | [5] |

| Molecular Weight | 156.18 g/mol | [5] |

| Exact Mass | 156.068748 Da | [5] |

| CAS Number | 52951-14-1 | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CN1C=CC2=C1C=CC=C2C#N | Derived |

Structural Elucidation Workflow

For any novel or synthesized batch of a compound, structural integrity must be rigorously confirmed. The following workflow outlines the standard, self-validating process a researcher would undertake to verify the structure of this compound.

Caption: Standard workflow for the synthesis and structural confirmation of an organic molecule.

Expert Insight: The choice of 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is crucial. COSY identifies proton-proton (H-H) couplings within the aromatic rings, while HSQC correlates each proton directly to its attached carbon, providing an unambiguous map of the molecule's covalent framework. This multi-technique approach ensures a self-validating system, where the data from each analysis must be consistent with the proposed structure.

Physical and Chemical Properties

These properties are fundamental to handling, formulating, and predicting the behavior of the compound in various environments.

| Property | Value | Notes | Source |

| Melting Point | 67.5 - 69.5 °C | Experimental data. Indicates a crystalline solid at room temperature. | [5] |

| Boiling Point | 327.8 °C | Predicted value. High boiling point is typical for rigid, aromatic structures. | [5] |

| Flash Point | 152.0 °C | Predicted value. Indicates low flammability under standard conditions. | [5] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Computed. The nitrile nitrogen is the primary contributor. | [5] |

| XLogP3 | 1.7 | Computed. Suggests moderate lipophilicity and likely cell permeability. | [5] |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) suggests a high-purity sample, while a broad or depressed range indicates the presence of impurities, which disrupt the crystal lattice. This protocol includes calibration to ensure trustworthiness.

Methodology:

-

Calibration: Calibrate the melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp) using a certified standard with a known melting point close to the expected range of the sample (e.g., Benzoin, MP 135-137 °C).

-

Sample Preparation: Finely crush a small amount of the crystalline this compound to a powder.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Heating: Place the capillary tube in the apparatus. Heat rapidly to ~15 °C below the expected melting point (68 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Profile

Solubility is a paramount property in drug development, directly impacting bioavailability and formulation strategies. While specific experimental data for this compound is not widely published, its structural features allow for an expert assessment.

-

Aqueous Solubility: Expected to be low. The molecule is dominated by the nonpolar indole ring system. The polar nitrile group provides a slight increase in polarity but is insufficient to grant significant water solubility.

-

Organic Solvent Solubility: Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone, which can solvate both the aromatic system and the polar nitrile group.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

Causality: This high-throughput assay is chosen to quickly assess the solubility of a compound in an aqueous buffer, mimicking early-stage drug discovery screening. It measures light scattering from precipitated particles, providing a rapid estimate of the solubility limit.

Caption: Workflow for a kinetic solubility assay using nephelometry.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear 96-well plate.

-

Serial Dilution: Add 2 µL of the DMSO stock solution to the first well and mix, creating a 100 µM solution with 1% DMSO. Perform serial dilutions across the plate. Include a buffer-only control.

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for compound precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Spectroscopic Profile

Spectroscopic data provides the electronic and vibrational fingerprint of a molecule, essential for identification and characterization. While a full experimental spectrum for this specific compound is not publicly available, characteristic signals can be predicted based on its functional groups.

-

¹H NMR: Protons on the aromatic indole ring are expected to appear in the δ 7.0-8.0 ppm region. The N-methyl group will produce a distinct singlet peak around δ 3.8-4.0 ppm.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-140 ppm range. The nitrile carbon is characteristic and will appear downfield, typically around δ 115-120 ppm. The N-methyl carbon will be a sharp signal around δ 30-35 ppm.

-

FTIR (Infrared): A strong, sharp absorption peak characteristic of the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹. C-H stretches from the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.

Conclusion

This compound is a compound with physicochemical properties that make it an intriguing scaffold for further investigation in drug discovery. Its moderate lipophilicity (XLogP3 = 1.7), presence of a key hydrogen bond acceptor, and status as a crystalline solid provide a favorable starting point for medicinal chemistry campaigns.[5] This guide has provided the foundational data available for this molecule and, more critically, has outlined the authoritative, self-validating experimental protocols required to empirically determine its properties. By understanding both the "what" and the "how," researchers are better equipped to utilize this and similar molecules in the rational design of novel therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Kumari, S., & Singh, R. K. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

de Souza, M. V. N. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]

-

de Souza, M. V. N. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

ResearchGate. (2022). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 7-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 1H-indole-7-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

NIST. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-Methyl-1H-indole-1-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-di-tert-butyl phenol, 96-76-4. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Introduction: The Strategic Importance of the Indole Scaffold

An In-depth Technical Guide to 1-Methyl-1H-indole-7-carbonitrile

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, neurological disorders, and infectious agents.[3][4] Within this vast chemical space, this compound emerges as a strategically important synthetic intermediate. The presence of a nitrile group at the 7-position offers a versatile chemical handle for further molecular elaboration, while the N-methylation of the indole ring prevents hydrogen bonding at this position and can alter the molecule's steric and electronic profile, often leading to modified pharmacological activity.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectroscopic characterization, chemical reactivity, and its applications as a building block in modern drug development.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group attached to the pyrrole nitrogen (N1) and a nitrile group at position 7 of the benzene ring.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 52951-14-1 | N/A |

| Molecular Formula | C₁₀H₈N₂ | N/A |

| Molecular Weight | 156.18 g/mol | N/A |

| Melting Point | 67.5-69.5 °C | N/A |

| Boiling Point | 327.8 °C | N/A |

| Density | 1.09 g/cm³ | N/A |

Synthesis of this compound

The most direct and common method for the preparation of this compound is the N-alkylation of the 7-cyanoindole precursor.[5] This reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

Causality in Experimental Design

The choice of base is critical for the efficient deprotonation of the indole N-H group (pKa ≈ 17). Strong bases such as sodium hydride (NaH) are often employed to irreversibly form the highly nucleophilic indolate anion. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to ensure the solubility of the reactants and to avoid quenching the strong base and the anionic intermediate. Iodomethane (Methyl Iodide) serves as an excellent electrophile for the subsequent Sɴ2 reaction due to the good leaving group ability of iodide.

Experimental Protocol: N-Methylation of 7-Cyanoindole

Materials:

-

7-Cyanoindole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-cyanoindole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated to form the sodium salt.

-

Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Definitive experimental spectra for this compound are not widely published. The following data are predicted based on the analysis of its structural analogues and fundamental spectroscopic principles.[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The methyl protons (N-CH₃) should appear as a singlet around 3.8-4.0 ppm. The protons on the indole ring will appear in the aromatic region (approx. 6.5-7.8 ppm), with coupling patterns characteristic of the substitution pattern. Specifically, H3 will be a doublet coupled to H2, H2 will be a doublet coupled to H3, and the protons on the benzene ring (H4, H5, H6) will show a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum should display 10 distinct signals. The N-methyl carbon is expected around 30-35 ppm. The nitrile carbon (C≡N) will be a quaternary signal in the 115-120 ppm range. The remaining eight signals will correspond to the carbons of the indole ring system, appearing in the approximate range of 100-140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[9] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 156. A significant fragment may correspond to the loss of a methyl group ([M-15]⁺) or HCN ([M-27]⁺).

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its two primary functional groups: the electron-rich indole ring and the electrophilic nitrile group.

-

Reactions at the Indole Ring: The indole nucleus is susceptible to electrophilic aromatic substitution. The N-methylation slightly alters the regioselectivity compared to unsubstituted indole, but reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, primarily at the C3 position, which is the most electron-rich.

-

Reactions of the Nitrile Group: The nitrile group is a versatile functional handle that can undergo several transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (1-methyl-1H-indole-7-carboxylic acid) or an amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine (1-methyl-1H-indol-7-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

-

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of therapeutics targeting the central nervous system (CNS) and in oncology.[10]

-

CNS Agents: The indole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors.[11] Modifications at the 7-position, accessible through the nitrile group, allow for the synthesis of libraries of compounds to probe structure-activity relationships for various 5-HT receptor subtypes. Such agents are relevant for treating depression, anxiety, and migraine.[12]

-

Anticancer Research: The indole structure is present in many compounds that inhibit protein kinases or disrupt microtubule polymerization, both critical processes in cancer cell proliferation.[2][4] The nitrile group can be transformed into other functionalities, such as amides or amines, which can serve as key hydrogen bond donors or acceptors for binding to protein targets.[10]

The strategic placement of the nitrile at the 7-position allows for the introduction of side chains that can explore specific binding pockets in target enzymes or receptors, making it a key intermediate in rational drug design.

Conclusion

This compound is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis from 7-cyanoindole and the versatile reactivity of its nitrile and indole functionalities make it an ideal scaffold for creating diverse molecular architectures. While detailed public spectroscopic data remains sparse, its characterization can be reliably predicted based on established principles. The demonstrated utility of its derivatives in the pursuit of novel CNS and anticancer agents underscores its importance as a key building block for the development of next-generation therapeutics.

References

- (No Source Provided)

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

Chulalongkorn University Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- Google Patents. (n.d.). Novel compositions of matter and pharmaceutical compositions.

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

- Google Patents. (n.d.). Indole derivatives.

-

Research Journal of Pharmacy and Technology. (2022). Indole: A Promising Scaffold For Biological Activity. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. rjpn.org [rjpn.org]

- 5. 1H-Indole-7-carbonitrile,1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [myskinrecipes.com]

- 11. US20210346347A1 - Novel compositions of matter and pharmaceutical compositions - Google Patents [patents.google.com]

- 12. US5545644A - Indole derivatives - Google Patents [patents.google.com]

Spectroscopic Data for 1-Methyl-1H-indole-7-carbonitrile: A Technical Guide

Disclaimer: As of the latest update, a complete, experimentally verified set of spectroscopic data (NMR, IR, and MS) for 1-Methyl-1H-indole-7-carbonitrile published in a single, peer-reviewed source could not be definitively located in the public domain. This guide has been meticulously constructed to provide a robust, scientifically-grounded predictive analysis of its spectroscopic characteristics. These predictions are substantiated by experimental data from closely related and structurally analogous compounds, namely 1-methylindole and 7-cyanoindole, offering a valuable and reliable reference for the characterization of this molecule.

Executive Summary

This compound (CAS No. 52951-14-1) is a key heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and functionalization at the 7-position, combined with N-methylation, provides a unique vector for synthetic elaboration. Accurate spectroscopic characterization is a cornerstone of chemical research and development, ensuring structural integrity, purity, and quality control.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The rationale behind the predicted spectral features is explained in detail, drawing upon established spectroscopic principles and comparative data from analogous structures. This document is designed to be a field-proven resource for scientists working with this compound.

Molecular Structure and Logic

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The workflow below illustrates the logical connection between the molecular structure and its expected spectral output.

Caption: Logical workflow from molecular structure to spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are derived from the additive electronic effects of the N-methyl and 7-cyano substituents on the indole nucleus.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to display six distinct signals corresponding to the five protons on the indole ring and the three protons of the N-methyl group. The potent electron-withdrawing nature of the nitrile group at the C7 position will induce a significant downfield shift (deshielding) for the adjacent proton at C6.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for a solution in CDCl₃, with TMS at δ 0.00 ppm as the internal standard)

| Assigned Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Rationale & Expert Insights |

| H-4 | ~ 7.75 | Doublet (d) | J ≈ 8.0 | This proton is deshielded by the anisotropic effect of the fused pyrrole ring. Its chemical shift is a reliable indicator of substitution at the 7-position. |

| H-6 | ~ 7.55 | Doublet (d) | J ≈ 7.5 | The proximity to the strongly electron-withdrawing nitrile group causes a significant downfield shift, making this a key diagnostic signal. |

| H-5 | ~ 7.15 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.8 | This signal arises from coupling to both H-4 and H-6, resulting in a triplet if the coupling constants are similar. |

| H-2 | ~ 7.05 | Doublet (d) | J ≈ 3.0 | The chemical shift of this proton is primarily influenced by the N-methylation and the electronic nature of the pyrrole ring. |

| H-3 | ~ 6.55 | Doublet (d) | J ≈ 3.0 | This proton is typically the most upfield of the indole ring protons due to its position in the electron-rich pyrrole moiety. |

| N-CH₃ | ~ 3.85 | Singlet (s) | N/A | A sharp singlet, characteristic of an N-methyl group on an aromatic heterocycle, confirming successful methylation. |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum will resolve the ten unique carbon environments within the molecule. The nitrile carbon and the carbon to which it is attached (C7) are particularly diagnostic.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for a solution in CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Rationale & Expert Insights |

| C-7a | ~ 137.0 | A quaternary carbon at the ring junction, its chemical shift is sensitive to substitution on the benzene portion of the indole. |

| C-2 | ~ 129.5 | The chemical shift is typical for the C2 carbon of an N-methylated indole. |

| C-3a | ~ 130.0 | The second quaternary carbon at the ring junction. |

| C-6 | ~ 128.5 | Aromatic CH, deshielded due to its proximity to the C7-cyano group. |

| C-4 | ~ 123.0 | Aromatic CH. |

| C-5 | ~ 121.5 | Aromatic CH. |

| -C≡N | ~ 118.0 | This is the characteristic chemical shift for a nitrile carbon, providing definitive evidence for this functional group. |

| C-3 | ~ 103.0 | The upfield shift is characteristic of the C3 position in the electron-rich pyrrole ring. |

| C-7 | ~ 100.0 | This quaternary carbon, directly bonded to the nitrile group, is expected to be shifted significantly upfield. This is a key signature for C7 substitution. |

| N-CH₃ | ~ 33.0 | The chemical shift is typical for an N-methyl group attached to a heterocyclic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. For this compound, the most prominent and diagnostic feature is the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment | Causality & Experimental Choice |

| ~ 2225 | Strong, Sharp | C≡N stretch (Nitrile) | This absorption is highly characteristic and confirms the presence of the nitrile functional group. The conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic nitrile. |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | These absorptions confirm the presence of the aromatic indole ring system. |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | These bands correspond to the stretching vibrations of the C-H bonds in the N-methyl group. |

| ~ 1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch | These are characteristic skeletal vibrations of the fused aromatic rings of the indole core. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pathways, which can further confirm its structure. The molecular formula of this compound is C₁₀H₈N₂, with a monoisotopic mass of approximately 156.07 Da.

Table 4: Predicted Mass Spectrometry Fragmentation

| Predicted m/z | Ion Interpretation | Fragmentation Pathway Rationale |

| 156 | [M]⁺• | Molecular Ion Peak. The presence of this peak confirms the molecular weight of the compound. |

| 155 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation process. |

| 141 | [M-CH₃]⁺ | Loss of the N-methyl group, a facile cleavage for N-alkylated compounds. This is a highly diagnostic fragment. |

| 129 | [M-HCN]⁺ | Loss of a neutral hydrogen cyanide molecule, a characteristic fragmentation for aromatic nitriles. |

Self-Validating Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following validated protocols are recommended.

NMR Spectroscopy Protocol

Caption: Standard operating procedure for NMR data acquisition.

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a high-precision 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its relative inertness and minimal overlapping signals.

-

¹H and ¹³C NMR Acquisition: Spectra are acquired on a high-field NMR spectrometer (≥ 400 MHz). Standard proton and carbon pulse programs are utilized. For ¹³C NMR, a sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Validation: The final spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of the ¹H NMR signals should correspond to the number of protons, providing an internal validation of the structure.

FTIR and MS Protocols

-

FTIR Spectroscopy: The IR spectrum is best obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality data for solid samples. A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method. This provides both the retention time (a measure of purity) and a detailed fragmentation pattern that serves as a molecular fingerprint. The observation of the correct molecular ion at m/z 156 is the primary validation point.

References

A complete list of references for analogous compounds and spectroscopic principles is provided below.

-

Spectroscopic Data for 1-Methylindole: National Institute of Standards and Technology (NIST) Chemistry WebBook, "1H-Indole, 1-methyl-". [Link]

- Spectroscopic Data for 7-substituted indoles: Spectroscopic properties of various 7-substituted indoles can be found in the chemical literature and databases, providing a basis for predicting the properties of the title compound.

- General Spectroscopic Principles: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to the Synthetic Opioid Fentanyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fentanyl is a highly potent synthetic opioid analgesic that is estimated to be 50 to 100 times more potent than morphine.[1][2][3] First synthesized in 1959 by Paul Janssen, it has become a cornerstone in the management of severe pain, particularly in surgical settings and for chronic pain unresponsive to other opioids.[4][5] Its profound analgesic effects are mediated through its potent agonism at the µ-opioid receptor.[6][7] However, this high potency also carries a significant risk of severe adverse effects, most notably respiratory depression, which has made fentanyl and its illicitly manufactured analogues a major contributor to the ongoing opioid crisis.[1][8] This guide provides a comprehensive technical overview of fentanyl, encompassing its chemical properties, detailed pharmacology, established analytical methodologies, and critical safety considerations to support professionals in research and drug development.

Chemical and Physical Profile

Fentanyl is a synthetic phenylpiperidine derivative with a distinct chemical structure that facilitates its rapid transit across the blood-brain barrier.[4][7]

-

Chemical Name: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide[4]

-

CAS Number: 437-38-7[5]

-

Molecular Formula: C₂₂H₂₈N₂O[4]

The high lipophilicity of fentanyl is a key determinant of its pharmacokinetic profile, contributing to its rapid onset of action.[4][10]

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [5][11] |

| Melting Point | 87.5 °C | [5] |

| pKa | 8.4 | [12] |

| Protein Binding | 80-85% | [1][12] |

| Water Solubility | 200 mg/L | [5] |

Pharmacology and Mechanism of Action

Fentanyl exerts its primary pharmacological effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located throughout the central nervous system (CNS).[6][13][14] Its binding affinity for the MOR is comparable to morphine, but its intrinsic efficacy and lipophilicity contribute to its significantly greater potency.[14][15]

Upon binding to the MOR, fentanyl initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[13] This process involves:

-

G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunits directly interact with ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[13]

-

Neurotransmitter Inhibition: The culmination of these events is the hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters such as substance P and glutamate.[13]

This cascade effectively dampens the transmission of pain signals within the spinal cord and brain, resulting in profound analgesia.[13] Fentanyl's interaction with MORs in the brain's reward centers also leads to an increase in dopamine release, which contributes to the feelings of euphoria and the high potential for abuse.[4][13]

.dot digraph "Fentanyl Mechanism of Action" { graph [fontname="Arial", fontsize=12, splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Fentanyl [label="Fentanyl", fillcolor="#FBBC05", fontcolor="#202124"]; MOR [label="µ-Opioid Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=septagon]; G_Protein [label="Gi/o Protein (GDP)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; G_Protein_Active [label="Gi/o Protein (GTP)\n(α and βγ subunits dissociate)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; AdenylylCyclase [label="Adenylyl Cyclase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Channel [label="Voltage-Gated Ca²⁺ Channel", fillcolor="#5F6368", fontcolor="#FFFFFF"]; K_Channel [label="GIRK K⁺ Channel", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Influx [label="↓ Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K_Efflux [label="↑ K⁺ Efflux (Hyperpolarization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter [label="↓ Release of\nSubstance P & Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=doublecircle, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Fentanyl -> MOR [label="Binds to"]; MOR -> G_Protein [label="Activates"]; G_Protein -> G_Protein_Active [label="GDP → GTP Exchange"]; G_Protein_Active -> AdenylylCyclase [label="α subunit inhibits"]; AdenylylCyclase -> cAMP [label="Leads to"]; G_Protein_Active -> Ca_Channel [label="βγ subunit inhibits"]; G_Protein_Active -> K_Channel [label="βγ subunit opens"]; Ca_Channel -> Ca_Influx; K_Channel -> K_Efflux; Ca_Influx -> Neurotransmitter; K_Efflux -> Neurotransmitter; Neurotransmitter -> Analgesia [label="Results in"]; } .enddot Caption: Fentanyl's signal transduction pathway via the µ-opioid receptor.

The pharmacokinetic profile of fentanyl is characterized by its rapid onset and redistribution, followed by a longer terminal elimination half-life.[10][16]

| ADME Parameter | Description | Source(s) |

| Absorption | Rapidly absorbed from various routes due to high lipophilicity. Intravenous administration provides 100% bioavailability. | [1][10][16] |

| Distribution | Highly lipophilic, leading to rapid distribution into highly perfused tissues like the brain, heart, and lungs, followed by redistribution to muscle and fat tissue. Volume of distribution is approximately 6 L/kg. | [10][12][16] |

| Metabolism | Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway is N-dealkylation to form norfentanyl, an inactive metabolite. | [2][17][18] |

| Excretion | Primarily eliminated through the kidneys, with about 75% of the dose excreted in the urine, mostly as metabolites. Less than 10% is excreted as the unchanged parent drug. The terminal elimination half-life is approximately 3 to 7 hours. | [2][16] |

Synthesis and Analytical Characterization

Fentanyl is produced synthetically, and several routes have been developed since its initial creation. The "Siegfried method" is a well-known pathway that has been utilized in both legitimate pharmaceutical production and clandestine manufacturing. This method typically starts from 4-piperidone hydrochloride and proceeds through the key intermediate N-phenethyl-4-piperidone (NPP).[6] In recent years, illicit synthesis has often adapted to use alternative precursors like norfentanyl or 1-boc-4-AP to circumvent regulations on NPP and another key precursor, 4-anilino-N-phenethylpiperidine (ANPP).[19]

.dot digraph "Simplified Fentanyl Synthesis" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

P1 [label="Precursor\n(e.g., 4-Piperidone Derivative)"]; P2 [label="Phenethyl Halide"]; Inter1 [label="Intermediate 1\n(e.g., NPP)"]; P3 [label="Aniline"]; Inter2 [label="Intermediate 2\n(e.g., 4-ANPP)"]; P4 [label="Propionyl Chloride\nor Anhydride"]; Fentanyl [label="Fentanyl", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

P1 -> Inter1; P2 -> Inter1; Inter1 -> Inter2; P3 -> Inter2; Inter2 -> Fentanyl; P4 -> Fentanyl; } .enddot Caption: A generalized workflow for the chemical synthesis of fentanyl.

The unambiguous identification and quantification of fentanyl and its analogues are critical in both clinical toxicology and forensic science. Due to its high potency, sensitive analytical methods are required to detect the low concentrations typically found in biological samples.

Confirmatory Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for fentanyl detection in biological matrices like blood and urine.[20] It offers exceptional sensitivity and selectivity, allowing for the simultaneous quantification of fentanyl and its major metabolite, norfentanyl.[21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another highly specific technique used for the identification of fentanyl, often in seized drug samples.[20]

Screening Techniques:

-

Immunoassays: These are often used for initial, rapid screening of urine samples but may lack specificity and can cross-react with other opioids. Positive results typically require confirmatory testing.[20]

-

Field-Based Methods: Portable technologies like Raman and FTIR spectroscopy are used by law enforcement for the presumptive identification of fentanyl in powders, but laboratory confirmation is necessary.[20]

Example Protocol: LC-MS/MS Quantification in Urine

-

Sample Preparation: A 1 mL urine sample is subjected to enzymatic hydrolysis (using β-glucuronidase) to cleave glucuronide conjugates of fentanyl and its metabolites.[17]

-

Extraction: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed to isolate the analytes from the urine matrix and concentrate them.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase (e.g., acetonitrile and water with formic acid) separates fentanyl and norfentanyl from other matrix components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for fentanyl, norfentanyl, and their deuterated internal standards are monitored for highly selective and sensitive quantification.[17]

Applications in Research and Medicine

Fentanyl's primary clinical application is in pain management.[1][3]

-

Anesthesia: It is widely used as an adjunct to general anesthesia due to its potent analgesic and sedative properties.[9][11]

-

Chronic Pain: Transdermal patches are used for the long-term management of severe chronic pain in opioid-tolerant patients.[22][23]

-

Breakthrough Cancer Pain: Rapid-acting formulations (e.g., buccal, sublingual) are indicated for managing breakthrough pain in cancer patients already receiving around-the-clock opioid therapy.[23]

In research, fentanyl and its analogues serve as critical tools for studying the opioid system, investigating the mechanisms of pain and addiction, and developing novel analgesics with improved safety profiles or opioid antagonists for overdose treatment.[24]

Safety, Toxicology, and Handling

The extreme potency of fentanyl necessitates stringent safety protocols. The estimated lethal dose in humans is approximately 2 mg, highlighting the profound risk of accidental overdose.[6][25]

Toxicological Profile:

-

Primary Toxicity: The most significant life-threatening effect is respiratory depression, which can rapidly progress to apnea and death.[4][10][11]

-

Other Adverse Effects: Common side effects include sedation, confusion, nausea, constipation, and muscle rigidity, including a phenomenon known as "wooden chest syndrome" which can impede ventilation.[6][10][25]

-

Overdose Management: Overdose is a medical emergency. The primary intervention is the administration of an opioid antagonist, such as naloxone, which competitively binds to opioid receptors and can reverse respiratory depression.[11][15] Due to fentanyl's high potency, multiple or higher doses of naloxone may be required.[15]

Laboratory Handling and Safety Precautions: Due to the risk of accidental exposure, personnel handling pure fentanyl or highly concentrated materials must adhere to strict safety guidelines.

-

Risk Assessment: Assume any unknown white powder may contain fentanyl. Field testing is generally discouraged as it can aerosolize the powder.[26]

-

Personal Protective Equipment (PPE): At a minimum, nitrile gloves should be worn. For activities with a risk of aerosolization, respiratory protection (e.g., a fit-tested N95 respirator or higher), eye protection, and disposable coveralls are recommended.[27]

-

Engineering Controls: Whenever possible, handle fentanyl powders within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.

-

Decontamination: Wash hands thoroughly with soap and water after handling. Do not use alcohol-based hand sanitizers, as they may enhance skin absorption.[26] In case of a spill, follow established hazardous material cleanup procedures.[11]

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fentanyl?Link

-

ResearchGate. (2025, August 10). Variability of transdermal fentanyl metabolism and excretion in pain patients. Link

-

bioRxiv. (2021, February 5). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. Link

-

Johns Hopkins University. (2023, September 1). Fentanyl Absorption, Distribution, Metabolism, and Excretion: Narrative Review and Clinical Significance Related to Illicitly Manufactured Fentanyl. Link

-

University of Waterloo. (n.d.). Fentanyl. Centre for Advanced Science Education. Link

-

PubMed Central. (n.d.). Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. Link

-

MDPI. (2019, February 19). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Link

-

Separation Science. (n.d.). Introduction to Pharmacology and Toxicology of Fentanyl and Fentanyl Analogs. Link

-

OUCI. (n.d.). Fentanyl Absorption, Distribution, Metabolism, and Excretion: Narrative Review and Clinical Significance Related to Illicitly Manufactured Fentanyl. Link

-

PubMed Central. (2018, December 5). Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment. Link

-

MDPI. (n.d.). Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications. Link

-

PubMed Central. (n.d.). A review of factors explaining variability in fentanyl pharmacokinetics; focus on implications for cancer patients. Link

-

Scholars@Duke. (n.d.). Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions. Link

-

Research With Rutgers. (n.d.). Transdermal fentanyl: Pharmacology and toxicology. Link

-

Wikipedia. (n.d.). Fentanyl. Link

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Fentanyl drug profile. Link

-

NCBI Bookshelf. (n.d.). Fentanyl. StatPearls. Link

-

D-Scholarship@Pitt. (2024, May 13). Tackling the Opioids Overdose Epidemic: Methods of Detection of Fentanyl, its Analogues, and Metabolites. Link

-

National Institute of Standards and Technology. (n.d.). Opioid Detection and Identification. Link

-

NC DHHS. (n.d.). Fentanyl Safety for First Responders. Link

-

ResearchGate. (n.d.). Optimization steps for the synthesis of fentanyl (4); aisolated yield...Link

-

bioRxiv. (2025, February 23). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity. Link

-

ResearchGate. (n.d.). Analytical methods for the screening and determination of fentanyl and analogues in oral fluid. Link

-

United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Link

-

Springer. (n.d.). Pharmacokinetics of Fentanyl and Its Derivatives in Children: A Comprehensive Review. Link

-

PubMed Central. (n.d.). How μ-Opioid Receptor Recognizes Fentanyl. Link

-

The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Link

-

ATrain Education. (n.d.). Pharmacokinetics and Pharmacodynamics of Fentanyl. Link

-

National Institute on Drug Abuse. (2025, June 6). Fentanyl. Link

-

Centers for Disease Control and Prevention. (n.d.). Fentanyl: Incapacitating Agent. NIOSH. Link

-

United Nations Office on Drugs and Crime. (2022, April 6). UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Link

-

Fentanyl for First Responders. (n.d.). Handling and Protection. Link

-

Deranged Physiology. (n.d.). Fentanyl. Link

-

American Chemical Society. (2017, December 12). Fentanyl. Link

-

DEA. (n.d.). FENTANYL. Link

-

MedlinePlus. (2025, September 15). Fentanyl. Link

-

PubChem. (n.d.). Fentanyl. Link

-

Guidechem. (n.d.). 1-Methyl-1H-Indole-2-Carbonitrile 60680-97-9 wiki. Link

-

REFERENCE.md. (n.d.). A3080 (definition). Link

Sources

- 1. Fentanyl - Wikipedia [en.wikipedia.org]

- 2. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. Fentanyl | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 5. acs.org [acs.org]

- 6. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. Introduction to Pharmacology and Toxicology of Fentanyl and Fentanyl Analogs | Separation Science [sepscience.com]

- 9. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Fentanyl: Incapacitating Agent | NIOSH | CDC [cdc.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. What is the mechanism of Fentanyl? [synapse.patsnap.com]

- 14. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Scholars@Duke publication: Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions. [scholars.duke.edu]

- 19. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. A review of factors explaining variability in fentanyl pharmacokinetics; focus on implications for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atrainceu.com [atrainceu.com]

- 24. mdpi.com [mdpi.com]

- 25. nida.nih.gov [nida.nih.gov]

- 26. ncdhhs.gov [ncdhhs.gov]

- 27. Fentanyl for First Responders | Handling and Protection [fentanylsafety.com]

A Comprehensive Technical Guide to the Solubility Determination of 1-Methyl-1H-indole-7-carbonitrile in Organic Solvents

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-1H-indole-7-carbonitrile (CAS No. 52951-14-1) is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] The solubility of such a molecule is a critical physicochemical parameter that dictates its behavior in virtually every application, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive framework for the systematic evaluation of its solubility in a range of common organic solvents.

This document moves beyond a simple listing of data points to provide a foundational understanding of the principles governing solubility and a set of robust, field-proven protocols for its experimental determination. By explaining the causality behind experimental choices and grounding methodologies in established good laboratory practices, this guide serves as a practical tool for generating reliable and reproducible solubility data.

Physicochemical Profile and Solubility Rationale

Understanding the structural attributes of this compound is fundamental to predicting its solubility behavior and designing an appropriate experimental strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 52951-14-1 | ECHEMI[1] |

| Molecular Formula | C₁₀H₈N₂ | ECHEMI[1] |

| Molecular Weight | 156.18 g/mol | ECHEMI[1] |

| Structure | Indole ring with a methyl group at position 1 and a nitrile group at position 7. | - |

Structural Analysis for Solubility Prediction:

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3]

-

Indole Ring: The core indole structure is an aromatic heterocyclic system. While the benzene portion is nonpolar, the pyrrole ring containing the nitrogen atom introduces polarity and the potential for hydrogen bonding.

-

N-Methyl Group (-CH₃): The methyl group at the N1 position blocks the indole nitrogen from acting as a hydrogen bond donor, which would typically increase solubility in protic solvents. This group adds a degree of lipophilicity (non-polarity).

-

Cyano Group (-C≡N): The nitrile group at position 7 is strongly polar and is a hydrogen bond acceptor. This functional group will significantly influence the molecule's interaction with polar solvents.

Predicted Behavior: The combination of a moderately polar aromatic core, a lipophilic methyl group, and a highly polar nitrile group suggests that this compound will exhibit nuanced solubility. It is expected to have limited solubility in highly non-polar solvents (e.g., alkanes) and also potentially in highly polar protic solvents like water, but show favorable solubility in a range of polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) and some polar protic solvents (e.g., ethanol).

The Principle of Equilibrium Solubility

Solubility is defined as the maximum amount of a substance (solute) that can be dissolved in a specified amount of a solvent at thermodynamic equilibrium under given conditions of temperature and pressure.[4] The process involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The "gold standard" for determining this value is the saturation shake-flask method, which ensures that the system has reached a true thermodynamic equilibrium.[5][6][7]

Experimental Determination of Solubility

A tiered approach, starting with a rapid qualitative assessment followed by a precise quantitative measurement, is the most efficient strategy for characterizing solubility.

General Laboratory Best Practices

For all solubility measurements, adherence to Good Laboratory Practice (GLP) is paramount for data integrity.[5][6]

-

Temperature Control: Solubility is highly temperature-dependent. All experiments must be conducted in a temperature-controlled environment (e.g., incubator shaker, water bath) with the temperature recorded and maintained, typically at 25 °C for standard measurements.[4]

-

Purity of Materials: The purity of the solute and the solvents must be high (e.g., ≥95% for the solute, HPLC grade for solvents) to avoid erroneous results.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For crystalline solids, this can take anywhere from 24 to 72 hours.[8]

Recommended Solvents for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

Table 2: Suggested Organic Solvents for Solubility Screening

| Class | Solvent | Polarity | Rationale |

|---|---|---|---|

| Non-Polar | n-Hexane | Low | Establishes baseline solubility in aliphatic hydrocarbons. |

| Toluene | Low | Represents aromatic hydrocarbon interactions. | |

| Moderately Polar | Dichloromethane (DCM) | Medium | Common solvent for organic reactions. |

| Ethyl Acetate (EtOAc) | Medium | An ester with hydrogen bond accepting capability. | |

| Polar Aprotic | Acetone | High | A ketone, common polar solvent. |

| Acetonitrile (ACN) | High | Polar nitrile, often used in chromatography. | |

| Tetrahydrofuran (THF) | High | A cyclic ether, good for moderately polar compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very High | A powerful, highly polar solvent. | |

| Polar Protic | Methanol (MeOH) | High | A simple alcohol, capable of H-bonding. |

| | Ethanol (EtOH) | High | Common, less toxic alcohol. |

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a fast, semi-quantitative estimate of solubility, guiding the selection of solvents for full quantitative analysis.

Methodology:

-

Preparation: Into a series of labeled 1.5 mL glass vials, add approximately 1-2 mg of this compound.

-

Solvent Addition: Add 100 µL of the first solvent to the corresponding vial.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, it is soluble at >10-20 mg/mL.

-

Incremental Addition: If the solid has not dissolved, add another 400 µL of the solvent (total volume 500 µL). Vortex again for 30-60 seconds.

-

Observation 2: If the solid is now dissolved, it is soluble at >2-4 mg/mL.

-

Incremental Addition 2: If the solid remains, add a final 500 µL of solvent (total volume 1.0 mL). Vortex again.

-

Final Observation: If the solid is dissolved, it is soluble at >1-2 mg/mL. If it remains undissolved, it is classified as poorly soluble or insoluble (<1 mg/mL).

-

Repeat: Repeat steps 2-8 for each solvent listed in Table 2.

Workflow for Solubility Determination

The following diagram illustrates the logical flow from initial assessment to final quantitative data.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This protocol describes the definitive method for obtaining precise solubility values.[5][7]

Methodology:

-

Preparation: For each selected solvent, add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously enough to keep the solid suspended for 24 to 48 hours. A preliminary time-course experiment can confirm when equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow coarse particles to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A 10-fold and 100-fold dilution are common starting points.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standards of known concentrations of this compound.

-

Calculation: Calculate the concentration in the original undiluted sample by applying the dilution factor. This value represents the equilibrium solubility.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for comparison.

Table 3: Template for Reporting Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Equilibrium Solubility (mg/mL) | Equilibrium Solubility (mM) |

|---|---|---|---|---|

| n-Hexane | Non-Polar | 25.0 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25.0 | Experimental Value | Calculated Value |

| Dichloromethane | Mod. Polar | 25.0 | Experimental Value | Calculated Value |

| Ethyl Acetate | Mod. Polar | 25.0 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound in organic solvents is a key parameter that requires rigorous and systematic experimental determination. By employing the tiered approach outlined in this guide—from structural analysis and qualitative screening to precise quantitative measurement via the shake-flask method—researchers can generate high-quality, reliable data. This information is indispensable for the rational design of synthetic routes, analytical methods, and formulation strategies, ultimately accelerating research and development timelines.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Annual Review of Chemical and Biomolecular Engineering, 12, 107-130. [Link]

-

Saleh, S. I., & Salvalaglio, M. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5287–5297. [Link]

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Arkansas at Little Rock. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. PubChem Compound Database. [Link]

-

The Good Scents Company. (n.d.). 1-methyl indole. [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

-

Chemsrc. (n.d.). Methyl 1H-indole-7-carboxylate. [Link]

-

Wikipedia. (n.d.). 1-Methylindole. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem Compound Database. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Identification of Potential Biological Targets for 1-Methyl-1H-indole-7-carbonitrile

Preamble: Navigating the Uncharted Territory of a Novel Indole Derivative

In the landscape of drug discovery, we often encounter compounds with intriguing structures but limited biological characterization. 1-Methyl-1H-indole-7-carbonitrile is one such molecule. While the indole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, the specific biological targets of this particular derivative remain largely unexplored. This guide is crafted for researchers, scientists, and drug development professionals, providing a systematic and scientifically rigorous framework for the identification and validation of its potential biological targets. We will proceed not by presenting a known list of targets, but by outlining a strategic, multi-pronged approach to uncover them, mirroring the real-world process of drug discovery.

The indole core, due to its structural similarity to tryptophan, can interact with a wide array of biological macromolecules.[1][2] The addition of a methyl group at the 1-position and a carbonitrile at the 7-position introduces specific electronic and steric properties that will dictate its unique target engagement profile.[3] Our investigative journey will, therefore, be guided by the rich history of indole derivatives in medicinal chemistry, while employing modern techniques to elucidate the specific activities of this compound.

Part 1: In Silico Target Prediction - A Hypothesis-Generating Engine

Before embarking on resource-intensive wet lab experiments, a robust in silico analysis can provide invaluable, data-driven hypotheses. This initial step leverages the vast amount of existing biological and chemical data to predict potential protein targets.

Similarity-Based Approaches: Learning from Molecular Relatives

The principle here is straightforward: structurally similar molecules often share similar biological targets. We will utilize computational tools to screen for compounds structurally related to this compound with known biological activities.

-

Methodology:

-

Chemical Fingerprinting: Convert the 2D structure of this compound into a chemical fingerprint (e.g., Morgan fingerprints, MACCS keys).

-

Database Screening: Screen large chemical databases such as ChEMBL, PubChem, and BindingDB against this fingerprint to identify compounds with a high Tanimoto similarity score (>0.85).

-

Target Association: Analyze the annotated biological targets of the identified similar compounds. A recurring target or target class among these "molecular cousins" becomes a high-priority candidate for our compound of interest.

-

-

Anticipated Target Classes based on the Indole Scaffold:

-

Protein Kinases: The indole ring is a common scaffold in kinase inhibitors.[4]

-

Tubulin: Vinca alkaloids, potent anticancer agents, feature an indole core and function by destabilizing microtubules.[5]

-

Bcl-2 Family Proteins: Indole derivatives have been developed as inhibitors of anti-apoptotic proteins like Mcl-1.[6][7]

-

G-Protein Coupled Receptors (GPCRs): The indole structure is present in many neurotransmitter mimics and GPCR ligands.

-

Pharmacophore Modeling and Docking Studies: A Deeper Dive into Potential Interactions

Once a list of potential targets is generated, we can use molecular modeling to predict the binding mode and affinity of this compound to these proteins.

-

Methodology:

-

Pharmacophore Generation: If multiple active analogs are identified, a 3D pharmacophore model can be built to define the essential features for binding.

-

Molecular Docking:

-

Obtain the 3D crystal structures of the hypothesized target proteins from the Protein Data Bank (PDB).

-

Perform molecular docking simulations to predict the binding pose and estimate the binding energy of this compound within the active site of each target.

-

Prioritize targets that exhibit favorable binding energies and plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking with the indole ring).

-

-

Part 2: In Vitro Target Validation - From Prediction to Empirical Evidence

In silico predictions must be substantiated by empirical data. The following section details a tiered approach to in vitro validation, starting with broad screening and progressing to specific, high-fidelity assays.

Broad-Spectrum Profiling: Casting a Wide Net

To efficiently screen for unexpected activities, it is prudent to test the compound against a broad panel of targets.

-

Commercial Screening Services: Several contract research organizations (CROs) offer fee-for-service screening against large panels of kinases, GPCRs, ion channels, and other common drug targets. This can rapidly identify primary targets and potential off-target effects.

Target-Specific Biochemical Assays: Confirming Direct Engagement

For high-priority targets identified through in silico and broad-spectrum screening, direct engagement must be confirmed using biochemical assays.

-

Principle: This technique measures the change in the thermal stability of a target protein upon ligand binding. A positive shift in the melting temperature (Tm) indicates direct binding.

-

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the purified target protein to a final concentration of 2-5 µM in a suitable buffer.

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

-

Assay Setup:

-

In a 96- or 384-well PCR plate, mix the protein, dye, and varying concentrations of the compound. Include a DMSO control.

-

-

Data Acquisition:

-

Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the ΔTm between the compound-treated and control samples.

-

-

-

Principle: If the predicted target is an enzyme (e.g., a kinase), its activity should be modulated by the compound.

-

Example Protocol (Kinase Assay):

-

Reagents: Kinase, substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Assay Plate Preparation: Add the compound at various concentrations to a multi-well plate.

-

Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at the optimal temperature for a defined period.

-

Detection: Stop the reaction and add the detection reagent. Measure the signal (luminescence, fluorescence) which correlates with enzyme activity.

-

Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.

-

Part 3: Cellular Assays - Assessing Biological Relevance

Demonstrating direct binding and biochemical activity is crucial, but it is equally important to confirm that the compound can engage its target in a cellular context and elicit a biological response.

Target Engagement in Live Cells

-

Cellular Thermal Shift Assay (CETSA):

-

Principle: An extension of the in vitro TSA, CETSA measures the thermal stabilization of a target protein by a ligand within intact cells.

-

Workflow:

-

Treat cultured cells with the compound or vehicle control.

-

Heat aliquots of the cell suspension to a range of temperatures.

-

Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

-